
3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and has a variety of biological activities . The molecule also contains a tetrahydronaphthalen-1-yl group, which is a polycyclic aromatic hydrocarbon and could contribute to the compound’s potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group, the difluoro group, and the tetrahydronaphthalen-1-yl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The difluoro group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact the compound’s solubility in different solvents .科学的研究の応用
Synthesis and Potential Diagnostic Applications
The compound 3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide represents an interesting case for scientific research, particularly in the development of positron emission tomography (PET) radiotracers for tumor diagnosis. A study explored arylamides hybrids of two high-affinity σ2 receptor ligands, which are leads for tumor diagnosis due to their high affinity at σ2 receptors. The research aimed at obtaining good candidates for σ2 PET tracers development, designing hybrid structures between two lead compounds. These efforts led to compounds with excellent σ1/σ2 selectivities, suggesting potential in the development of σ2 PET tracers useful in tumors overexpressing P-gp, although interaction with P-gp might limit their use (Abate et al., 2011).
Anticancer Research
Another direction of scientific research involving similar compounds is in anticancer research. 1,4-Naphthoquinone derivatives, known for their use in synthesizing pharmaceutically active agents, were studied for their cytotoxic activity against human cancer cell lines. These compounds showed potent cytotoxic activity, suggesting potential as agents against various cancer types. The study provided insights into the cytotoxic mechanisms, indicating that these compounds induce apoptosis and arrest the cell cycle, offering a promising avenue for cancer treatment research (Ravichandiran et al., 2019).
Synthetic Methodologies
Research also extends into the synthesis of related compounds, exploring synthetic methodologies that could be useful for developing novel pharmaceuticals. A study described the synthesis of mono- and difluoronaphthoic acids, highlighting aryl carboxamides as useful structural units in biologically active compounds. The synthesis of various mono- and difluorinated naphthoic acids provided valuable insights into the chemical properties and potential applications of fluorinated compounds in medicinal chemistry (Tagat et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-22-18(23)13-4-7-16(20)17(21)10-13/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZHJHNAIJPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

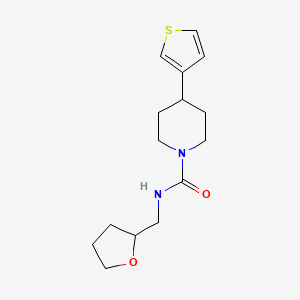
![(5-Methylisoxazol-3-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2934836.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2934837.png)
![2-Chloro-1-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2934838.png)
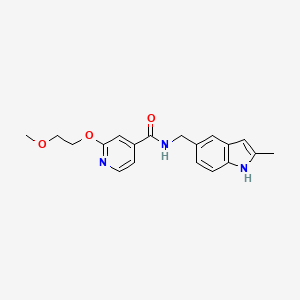
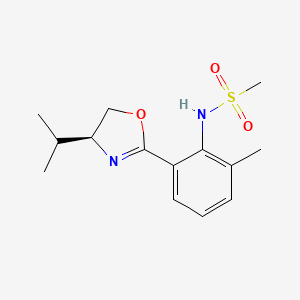

![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)

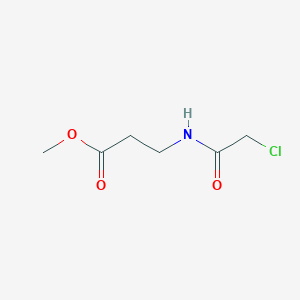
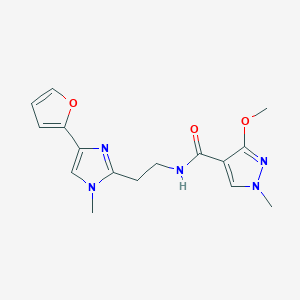
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)